molecular formula C9H2F10O B14037505 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B14037505
M. Wt: 316.09 g/mol
InChI Key: XHAIDDKNRVLPKB-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring. These fluorinated groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a suitable precursor compound using reagents such as trifluoromethyl iodide (CF3I) and a fluorinating agent like silver fluoride (AgF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that include halogenation, fluorination, and methylation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the fluorine atom with a nucleophile, while oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar properties but different substitution patterns.

    1,3-Bis(trifluoromethyl)benzene: Similar to 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene but with different positions of the trifluoromethyl groups.

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups on the same benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H2F10O

Molecular Weight

316.09 g/mol

IUPAC Name

1-fluoro-5-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2F10O/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H

InChI Key

XHAIDDKNRVLPKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)OC(F)(F)F

Origin of Product

United States

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